Fostamatinib (CAS 901119-35-5) is a methylene-phosphate prodrug of the potent spleen tyrosine kinase (SYK) inhibitor R406. It was specifically engineered to overcome the severe aqueous solubility limitations of its active moiety, enabling effective oral administration. Upon oral ingestion, fostamatinib is rapidly cleaved by alkaline phosphatases in the intestinal brush border to release R406, which then achieves peak plasma concentrations within 1–2 hours. With an absolute oral bioavailability of approximately 55%, fostamatinib is the standard procurement choice for in vivo efficacy studies, whereas its active metabolite R406 remains the standard for cell-free in vitro assays [1].
Substituting fostamatinib with its active metabolite, R406, in procurement decisions often leads to experimental failure due to fundamentally different physicochemical properties. R406 exhibits extremely poor aqueous solubility, making it highly challenging to formulate for oral in vivo dosing without complex solvent systems like TPGS/PG. Conversely, utilizing fostamatinib in direct in vitro target-engagement assays fails because the prodrug itself lacks significant kinase inhibitory activity until it is enzymatically cleaved by intestinal alkaline phosphatases. Therefore, buyers must strictly align their procurement choice with their experimental model: fostamatinib for oral in vivo pharmacokinetics and efficacy, and R406 for in vitro cellular or biochemical assays[1].
Fostamatinib was designed to resolve the delivery barriers of R406. When administered orally, fostamatinib achieves an absolute bioavailability of ~55%, rapidly hydrolyzing to R406 and reaching peak plasma concentrations (Cmax) within 1-2 hours. In contrast, unmodified R406 possesses such low aqueous solubility that it requires specialized solubility enhancers (e.g., TPGS) to achieve comparable systemic exposure, making it unsuitable for standard solid oral dosage formulations [1].
| Evidence Dimension | Absolute Oral Bioavailability |
| Target Compound Data | Fostamatinib (~55% absolute bioavailability via rapid intestinal cleavage) |
| Comparator Or Baseline | R406 (Poor aqueous solubility limiting unformulated oral absorption) |
| Quantified Difference | Fostamatinib enables consistent oral delivery and dose-proportional systemic exposure without complex excipients. |
| Conditions | In vivo oral administration (human/mammalian models) |
Buyers conducting preclinical animal models must procure fostamatinib rather than R406 to ensure reliable, reproducible oral dosing and systemic exposure.
While fostamatinib is utilized for in vivo studies, it is essentially a prodrug that requires enzymatic activation. The active moiety, R406, is a highly potent, ATP-competitive inhibitor of SYK with an IC50 of 41 nM and a Ki of 30 nM. Because fostamatinib relies on alkaline phosphatase at the intestinal brush border for conversion, applying fostamatinib directly to cell-free kinase assays will not yield the 41 nM IC50 characteristic of R406.
| Evidence Dimension | SYK Kinase Inhibition (IC50) |
| Target Compound Data | Fostamatinib (Requires enzymatic cleavage for activation) |
| Comparator Or Baseline | R406 (Direct SYK inhibition: IC50 = 41 nM, Ki = 30 nM) |
| Quantified Difference | R406 provides direct biochemical inhibition, whereas fostamatinib requires an in vivo or phosphatase-rich environment to release the active 41 nM inhibitor. |
| Conditions | Cell-free in vitro kinase assay vs. in vivo administration |
Procurement for in vitro high-throughput screening or direct biochemical assays must specify R406, whereas fostamatinib should be reserved for whole-organism studies.
Fostamatinib exhibits a highly pH-dependent solubility profile that offers distinct formulation advantages over R406. While practically insoluble in highly acidic media (pH 1.2), fostamatinib's solubility increases significantly in aqueous media above pH 4.5 due to its anionic phosphate group. This allows for the creation of stable aqueous suspensions or solutions in basic media, a process that is practically unachievable with the highly lipophilic R406 free base [1].
| Evidence Dimension | Aqueous Solubility Profile |
| Target Compound Data | Fostamatinib (Soluble in aqueous media at pH > 4.5) |
| Comparator Or Baseline | R406 (Practically insoluble across standard physiological pH ranges) |
| Quantified Difference | Fostamatinib's methylene-phosphate group enables aqueous formulation flexibility that R406 lacks. |
| Conditions | Aqueous buffer formulation (pH > 4.5) |
For formulation scientists, fostamatinib provides the necessary solubility profile to develop liquid suspensions or solid oral dosage forms without relying on harsh organic solvents.
Due to its ~55% oral bioavailability and rapid conversion to R406, fostamatinib is the selected compound for oral dosing in rodent models of rheumatoid arthritis, immune thrombocytopenia (ITP), and other autoantibody-mediated conditions [1].
Fostamatinib serves as a critical reference standard in ADME studies focusing on intestinal alkaline phosphatase-mediated prodrug cleavage, enterohepatic cycling, and the pharmacokinetics of methylene-phosphate prodrugs[2].
Because R406 cannot be easily formulated into solid oral tablets due to its poor aqueous solubility, fostamatinib is procured by formulation scientists to develop and test scalable solid dosage forms and pH-dependent aqueous suspensions [2].